molecular formula C5H10ClNO B3391879 2-Azabicyclo[2.1.1]hexan-4-ol hydrochloride CAS No. 2411194-59-5

2-Azabicyclo[2.1.1]hexan-4-ol hydrochloride

Cat. No.: B3391879
CAS No.: 2411194-59-5
M. Wt: 135.59 g/mol
InChI Key: GLGGIHFPQNMOEB-UHFFFAOYSA-N
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Description

Significance of Conformationally Restricted Ring Systems in Chemical Design

In drug discovery and chemical design, controlling the shape of a molecule is paramount. Many simple molecules are flexible, capable of rotating around single bonds to adopt numerous shapes or "conformations". psu.edu However, for a molecule to interact effectively with a biological target, such as an enzyme or receptor, it must adopt a specific "active conformation." The energy required for a flexible molecule to assume this precise orientation can be substantial. psu.edu

Conformationally restricted ring systems are rigid molecular scaffolds that limit the number of possible shapes a molecule can adopt. psu.edu By incorporating these rigid frameworks, chemists can pre-organize a molecule into a shape that is closer to its active conformation. This approach offers several key advantages:

Reduced Entropy of Binding : A primary benefit is the decrease in the entropic penalty upon binding. lifechemicals.com When a flexible molecule binds to a target, it loses a significant amount of conformational freedom, which is entropically unfavorable. A rigid molecule has less freedom to lose, which can lead to stronger and more efficient binding. lifechemicals.com

Improved Selectivity : The defined spatial arrangement of functional groups on a rigid scaffold can lead to higher selectivity for the intended biological target, reducing off-target effects.

Enhanced Physicochemical Properties : Introducing rigid, saturated structures can improve a compound's metabolic stability, aqueous solubility, and other properties crucial for a successful drug candidate. nih.gov

This strategy is a cornerstone of modern medicinal chemistry, allowing for the rational design of molecules with optimized potency and better drug-like properties. lifechemicals.com

The 2-Azabicyclo[2.1.1]hexane Framework: Unique Structural Features and Research Relevance

The 2-azabicyclo[2.1.1]hexane (2-aza-BCH) framework is a prominent example of a conformationally restricted system that has garnered significant interest. nih.gov It is a bridged, saturated heterocyclic compound, meaning its structure is inherently three-dimensional and rigid. rsc.org This sp³-rich character is a key feature of the "escape from flatland" concept in medicinal chemistry, which advocates for moving away from flat, aromatic molecules to create compounds with improved physicochemical and pharmacokinetic properties. nih.govnuph.edu.ua

The 2-aza-BCH scaffold is particularly valued as a bioisostere of pyrrolidine (B122466), a five-membered ring found in numerous FDA-approved drugs. nih.gov As a bioisosteric replacement, the 2-aza-BCH core mimics the shape and properties of pyrrolidine while offering distinct advantages due to its rigid bicyclic structure.

Detailed Research Findings: Research has demonstrated the tangible benefits of incorporating the 2-aza-BCH scaffold. A notable study by Merck on inhibitors for the LRRK2 kinase, a target for Parkinson's disease treatment, found that replacing a pyrrolidine unit with a 2-aza-BCH scaffold led to consistent improvements in both intrinsic clearance (metabolic stability) and solubility. nih.govthieme-connect.com Despite having a higher molecular weight, 2-aza-BCH derivatives often exhibit higher water solubility and lower lipophilicity (logD) compared to their pyrrolidine counterparts, which are highly desirable characteristics for drug candidates. researchgate.net

The synthesis of these complex scaffolds has historically been challenging, but recent advancements, including intramolecular photochemical [2+2] cycloadditions, have made them more accessible for research and development. rsc.orgresearchgate.net This increased availability has spurred further investigation into their potential applications in various therapeutic areas.

Interactive Data Table 1: Physicochemical Properties of 2-Azabicyclo[2.1.1]hexan-4-ol hydrochloride

PropertyValueSource
CAS Number 2411194-59-5 sigmaaldrich.comenaminestore.com
Molecular Formula C₅H₁₀ClNO enaminestore.com
Molecular Weight 135.6 g/mol cymitquimica.com
IUPAC Name This compound sigmaaldrich.com
InChI Key GLGGIHFPQNMOEB-UHFFFAOYSA-N sigmaaldrich.com

Interactive Data Table 2: Comparative Properties of Pyrrolidine vs. 2-Azabicyclo[2.1.1]hexane (Aza-BCH)

FeaturePyrrolidine2-Azabicyclo[2.1.1]hexane (Aza-BCH)Key Advantage of Aza-BCH
Structure Monocyclic, flexibleBicyclic, rigidConformational restriction reduces entropic penalty of binding. lifechemicals.comnih.gov
Dimensionality Relatively flatsp³-rich, three-dimensionalImproved physicochemical and pharmacokinetic properties. nih.gov
Solubility VariableGenerally enhanced water solubilityBetter formulation and bioavailability potential. nih.govresearchgate.net
Lipophilicity (logD) HigherGenerally lowerCan lead to improved drug-like properties. researchgate.net
Metabolic Stability Prone to metabolismOften improvedIncreased resistance to metabolic breakdown (clearance). nih.govthieme-connect.com

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexan-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c7-5-1-4(2-5)6-3-5;/h4,6-7H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGGIHFPQNMOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411194-59-5
Record name 2-azabicyclo[2.1.1]hexan-4-ol hydrochloride
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Synthetic Methodologies for the 2 Azabicyclo 2.1.1 Hexane System

Foundational Approaches to the Bicyclic Core Formation

Early strategies for the synthesis of the 2-azabicyclo[2.1.1]hexane core primarily relied on intramolecular cyclization reactions and photochemical cycloadditions. These foundational methods established the feasibility of accessing this strained bicyclic system and paved the way for more advanced and stereoselective approaches.

Intramolecular Cyclization Strategies for Azabicyclo[2.1.1]hexanes

Intramolecular cyclization represents a direct and effective method for forging the strained bicyclic ring system of 2-azabicyclo[2.1.1]hexanes. A notable example involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide. This key step has been successfully employed in a batchwise, multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride, demonstrating its scalability. researchgate.net The strategy relies on the pre-functionalization of a suitable acyclic precursor to facilitate the ring-closing event. acs.org

Another approach utilizes the intramolecular photochemical [2+2] cycloaddition of N-allylic dehydroalanine (B155165) derivatives to construct the bicyclic core. This method has been applied to synthesize various 2,4-methanoprolines, which are derivatives of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid.

Photochemical [2+2] Cycloaddition Pathways to the Bicyclic Core

Photochemical [2+2] cycloaddition reactions are a powerful tool for the construction of four-membered rings and have been effectively applied to the synthesis of the bicyclo[2.1.1]hexane skeleton. The intramolecular [2+2] cycloaddition of 1,5-dienes is a well-established method for forming the bicyclic core. rsc.org This approach often requires specialized photochemical equipment.

A key step in the synthesis of a fluorinated analog of 2,4-methanoproline involved a photochemical cyclization to generate the 2-azabicyclo[2.1.1]hexane skeleton. Furthermore, the conversion of 1,5-disubstituted 2-azabicyclo[2.1.1]hexanes has been demonstrated, beginning with an intramolecular photochemical [2+2] cycloaddition. acs.org These methods highlight the utility of photochemistry in accessing functionalized 2-azabicyclo[2.1.1]hexane derivatives.

Advanced and Catalytic Synthetic Strategies

Building upon the foundational methods, recent research has focused on the development of more sophisticated and efficient strategies for the synthesis of 2-azabicyclo[2.1.1]hexanes. These advanced methodologies often employ catalytic systems to achieve high levels of stereoselectivity and functional group tolerance.

Enantioselective Cycloadditions for Chiral Azabicyclo[2.1.1]hexanes

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses of the 2-azabicyclo[2.1.1]hexane scaffold. Several catalytic enantioselective cycloaddition reactions have emerged as powerful tools for accessing chiral derivatives.

One successful approach involves the [2π+2σ] cycloaddition between bicyclobutanes (BCBs) and imines. A copper(I) triflate (Cu(OTf)₂) catalyst in conjunction with 8-quinolinyl-oxazoline ligands has been shown to provide high levels of enantioselectivity in this transformation. thieme-connect.de Model studies demonstrated that Cu(OTf)₂ was uniquely effective in activating the BCB system. thieme-connect.de

Another significant advancement is the use of organocatalysis. A confined imidodiphosphorimidate (IDPi) Brønsted acid has been utilized to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines under mild conditions, generating chiral 2-azabicyclo[2.1.1]hexanes with high enantioselectivity (up to 99:1 er). acs.org This method is effective for a range of BCBs featuring ester, ketone, and amide functionalities. acs.org

Furthermore, an enantioselective zinc-catalyzed (3+2) cycloaddition of BCBs with imines has been reported. This reaction proceeds effectively with a novel type of BCB that incorporates a 2-acyl imidazole (B134444) group and a diverse array of alkynyl- and aryl-substituted imines, yielding α-chiral amine fragments and two quaternary carbon centers with up to 94% yield and 96.5:3.5 er. researchgate.net

Interactive Data Table: Enantioselective Cycloadditions for 2-Azabicyclo[2.1.1]hexanes

Catalyst SystemReaction TypeSubstratesKey FeaturesReported YieldsEnantiomeric Ratio (er)
Cu(OTf)₂ / 8-quinolinyl-oxazoline ligand[2π+2σ] CycloadditionBicyclobutanes and IminesHigh enantioselectivity, uniquely effective catalystUp to 90%Up to 98:2
Confined IDPi Brønsted AcidFormal CycloadditionBicyclo[1.1.0]butanes and N-aryl IminesMild conditions, broad substrate scopeGood to highUp to 99:1
Zinc Catalyst / PyIPI ligand(3+2) CycloadditionBicyclobutanes with 2-acyl imidazole group and IminesAccess to α-chiral amines and quaternary centersUp to 94%Up to 96.5:3.5

Strain-Release Annulation Reactions for Bicyclic Scaffolds

The high ring strain of bicyclo[1.1.0]butanes (BCBs) makes them excellent precursors for strain-release driven annulation reactions to construct bicyclic scaffolds. This strategy has been extensively explored for the synthesis of 2-azabicyclo[2.1.1]hexanes.

A formal [3+2] cycloaddition between BCBs and N-arylimines, catalyzed by Lewis acids such as Ga(OTf)₃, provides a modular and atom-economical route to highly substituted 2-azabicyclo[2.1.1]hexanes in a single step. acs.orgchinesechemsoc.org More recently, a modified Cu(OTf)₂-catalyzed [3+2] cyclization of BCBs and electron-deficient imines has been developed. acs.org

The scope of this methodology has been expanded to include a Scandium(III) triflate (Sc(OTf)₃)-catalyzed (3+2) annulation of BCBs with ynamides, affording 2-amino-bicyclo[2.1.1]hexenes. rsc.org Additionally, a photocatalytic approach involving the sensitization of a BCB followed by cycloaddition with an alkene has been described as a [2π+2σ] cycloaddition. nih.govacs.org These strain-release strategies offer versatile and efficient pathways to a wide range of functionalized 2-azabicyclo[2.1.1]hexane derivatives.

Optimization and Scalability in 2-Azabicyclo[2.1.1]hexane Synthesis

The transition of a synthetic route from laboratory-scale to industrial production requires careful optimization and demonstration of scalability. Several methodologies for the synthesis of 2-azabicyclo[2.1.1]hexane derivatives have been successfully scaled up.

A batchwise, multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride has been developed, delivering a total of 195 grams of material. researchgate.net This synthesis relies on an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system. researchgate.net

Furthermore, an optimized approach for the synthesis of 4-substituted 2,4-methanoproline derivatives has been reported, allowing for the preparation of a key bicyclic building block on a 0.7 kg scale in a single run with a 32% yield over five laboratory steps. nuph.edu.uaresearchgate.net This was achieved through careful selection of starting materials and an optimized isolation procedure that avoided ion-exchange chromatography. nuph.edu.uaresearchgate.net

The scalability of the [3+2] cycloaddition strategy has also been demonstrated. A ten-gram-scale [3+2] cyclization, deprotection, and subsequent N-deletion process was performed, with the cyclization product obtained in 69% isolated yield on a 42.6-gram scale, showcasing the practicality of this approach for producing significant quantities of 2-azabicyclo[2.1.1]hexane derivatives. acs.org

Multigram Scale Preparations and Process Development

The successful implementation of the 2-azabicyclo[2.1.1]hexane scaffold in pharmaceutical and agrochemical research is contingent upon the availability of robust and scalable synthetic routes. Several research groups have focused on developing methodologies that allow for the preparation of this bicyclic system on a multigram scale, addressing the challenges of process development and optimization.

A notable achievement in the large-scale synthesis of the parent 2-azabicyclo[2.1.1]hexane system is a batchwise preparation of 2-azabicyclo[2.1.1]hexane hydrochloride, which successfully delivered 195 grams of the material. researchgate.net A key step in this synthesis involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to construct the strained [2.1.1]-bicyclic ring system. researchgate.net This approach highlights a practical method for accessing the core scaffold in significant quantities.

Furthermore, an optimized approach has been reported for the multigram synthesis of 4-substituted 2,4-methanoproline derivatives, which are structurally related to the 2-azabicyclo[2.1.1]hexane system. doaj.orgnuph.edu.ua Through careful selection of starting materials and optimization of the isolation procedure, a key bicyclic building block was prepared on a 0.7 kg scale over five laboratory steps, with a preparative yield of 32%. doaj.orgnuph.edu.ua This work underscores the feasibility of producing functionalized 2-azabicyclo[2.1.1]hexane derivatives in substantial amounts. The synthesis of the precursor, 3-oxocyclobutane carboxylic acid, has also been achieved in multigram quantities through two distinct pathways. acs.org

While the direct multigram synthesis of 2-azabicyclo[2.1.1]hexan-4-ol hydrochloride is not extensively detailed in the literature, the successful scaling of the core structure and related derivatives provides a strong foundation. The introduction of a hydroxyl group at the C4 position would likely involve the adaptation of known methods for hydroxylation to a scalable process. For instance, the synthesis of novel 2-azabicyclo[2.1.1]hexan-5-ols has been achieved through the reaction of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with N-bromosuccinimide in wet dimethyl sulfoxide, leading to rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanes. nih.gov Subsequent reduction of the bromohydrins afforded the desired 2-azabicyclo[2.1.1]-hexan-5-ols. nih.gov Adapting such a strategy for the 4-hydroxy isomer on a large scale would require careful process optimization to ensure regioselectivity and high yields.

The table below summarizes key findings from various multigram scale syntheses within the 2-azabicyclo[2.1.1]hexane family, illustrating the progress in this area.

Compound/IntermediateScaleOverall YieldKey Features
2-Azabicyclo[2.1.1]hexane hydrochloride195 gNot specifiedBatchwise preparation; intramolecular displacement. researchgate.net
4-Substituted 2,4-methanoproline derivative (key building block)0.7 kg32% (over 5 steps)Optimized isolation procedure. doaj.orgnuph.edu.ua
3-Oxocyclobutane carboxylic acidMultigramNot specifiedPrecursor for the bicyclic system. acs.org
5-anti-Bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanesNot specifiedNot specifiedFormed from rearrangement of bromohydrins. nih.gov
2-Azabicyclo[2.1.1]-hexan-5-olsNot specifiedNot specifiedObtained via reduction of bromohydrins. nih.gov

Microscale High-Throughput Experimentation in Azabicyclic System Discovery

In contrast to large-scale synthesis, microscale high-throughput experimentation (HTE) offers a powerful platform for the rapid discovery and optimization of synthetic routes for novel and complex molecules like those in the 2-azabicyclo[2.1.1]hexane family. This approach allows for a large number of reactions to be performed in parallel on a small scale, enabling the efficient screening of catalysts, reagents, and reaction conditions.

The utility of HTE has been demonstrated in the development of divergent and complementary Lewis acid-catalyzed additions of bicyclobutanes to imines, which yield azabicyclo[2.1.1]hexanes in a single step. researchgate.net Microscale high-throughput experimentation was integral to both the discovery and optimization of these reactions. researchgate.net This methodology provides a modular approach to highly functionalized systems, which is crucial for efficient medicinal chemistry structure-activity relationship (SAR) exploration. researchgate.net

The data generated from HTE can rapidly inform the development of scalable synthetic routes. By identifying optimal reaction parameters on a microscale, the transition to larger-scale production can be streamlined, saving time and resources. The ability to quickly explore a wide range of synthetic possibilities is particularly advantageous for the synthesis of substituted 2-azabicyclo[2.1.1]hexane derivatives, where the introduction of specific functional groups, such as the hydroxyl group in 2-azabicyclo[2.1.1]hexan-4-ol, can be challenging.

The table below outlines the key advantages of employing microscale HTE in the discovery of azabicyclic systems.

FeatureAdvantageRelevance to 2-Azabicyclo[2.1.1]hexane Synthesis
Miniaturization Reduced consumption of starting materials and reagents.Cost-effective exploration of synthetic routes for complex and potentially expensive intermediates.
Parallelism Simultaneous execution of a large number of experiments.Rapid screening of catalysts, ligands, solvents, and temperature for optimal reaction conditions.
Automation Increased precision and reproducibility.Minimizes human error and allows for unattended operation, accelerating the discovery process.
Data Richness Generation of large datasets for analysis.Facilitates the identification of structure-activity relationships and the development of predictive models for reaction outcomes.

Chemical Transformations and Derivatization of the 2 Azabicyclo 2.1.1 Hexane Scaffold

Functional Group Interconversions on the Nitrogen Atom

The nitrogen atom in the 2-azabicyclo[2.1.1]hexane scaffold is a key site for functionalization, allowing for the introduction of various protecting groups and substituents that can modulate the molecule's properties. Standard protecting group strategies are readily applicable. For instance, the nitrogen can be protected with a tert-butoxycarbonyl (Boc) group, which can be subsequently removed. nuph.edu.ua An N-Boc protected alcohol derivative can be synthesized from the corresponding amino acid using reagents like methyl iodide and potassium carbonate in DMF. nuph.edu.ua

Furthermore, the secondary amine can undergo N-alkylation. For example, N-benzylation can be achieved using benzyl (B1604629) bromide in the presence of a base like triethylamine. nih.govchoudharylab.com These interconversions on the nitrogen atom are crucial for multi-step syntheses, allowing for the protection of the amine during transformations elsewhere on the scaffold and for the introduction of desired N-substituents in the final product.

A summary of representative functional group interconversions on the nitrogen atom is presented below.

Starting MaterialReagents and ConditionsProductYieldReference
2-Azabicyclo[2.1.1]hexane (amine)Boc₂O, baseN-Boc-2-azabicyclo[2.1.1]hexane98% nuph.edu.ua
N-CBz-2-azabicyclo[2.1.1]hexaneH₂, Pd(OH)₂, MeOH then BnBr, Et₃N, CH₃CNN-Benzyl-2-azabicyclo[2.1.1]hexane51-69% (2 steps) nih.gov
N-Boc amino acidMeI, K₂CO₃, DMFN-Boc methyl ester alcohol70% nuph.edu.ua

Chemical Modifications at Carbon Positions, including the C-4 Hydroxyl Group

The carbon skeleton of the 2-azabicyclo[2.1.1]hexane system offers multiple positions for chemical modification, with the C-4 hydroxyl group being a particularly useful handle for derivatization.

The hydroxyl group on the 2-azabicyclo[2.1.1]hexane scaffold can be oxidized to introduce carbonyl functionalities. For example, the oxidation of a primary alcohol function on a derivative to a carboxylic acid can be achieved using Jones conditions. acs.org Similarly, a hydroxymethyl fragment can be oxidized to a carboxylic acid. nuph.edu.ua

Conversely, reduction reactions provide access to alcohols. The reduction of a ketone on the carbocycle, bicyclo[2.1.1]hexan-5-one, using hydride reagents results in a mixture of exo/endo alcohols, demonstrating that nucleophilic attack can be stereoselective. cdnsciencepub.com Such oxidation and reduction reactions are fundamental for interconverting functional groups and accessing a wider range of derivatives. nih.gov

Nucleophilic substitution reactions are a powerful tool for introducing a diverse array of functional groups onto the 2-azabicyclo[2.1.1]hexane core. nih.gov The C-4 hydroxyl group can be converted into a good leaving group, such as a mesylate, to facilitate substitution. A standard three-step sequence involving mesylation with mesyl chloride, followed by substitution with sodium azide (B81097), and subsequent reduction can be used to convert a primary alcohol to an amine. nuph.edu.ua The mesylate to azide conversion proceeds in high yield (94%). nuph.edu.ua

Extensive studies have been conducted on the nucleophilic displacement of 5(6)-anti-bromo substituents on N-benzyl-2-azabicyclo[2.1.1]hexanes. nih.govchoudharylab.com These reactions have been shown to produce a variety of difunctionalized derivatives containing fluoro, acetoxy, azido, thiophenyl, and iodo groups. nih.gov The success of these displacements is dependent on the solvent and the choice of metal salt, with faster rates and higher yields often observed in DMSO compared to DMF. nih.govchoudharylab.com For instance, silver salts can facilitate bromide displacement, though the outcome is dependent on the counterion. choudharylab.com While sodium or lithium salts are often effective, the introduction of fluoride (B91410) sometimes requires specific reagents like silver fluoride in nitromethane. nih.govchoudharylab.com

Successful nucleophilic substitution has also been demonstrated at a methylene (B1212753) group attached to the C-1 bridgehead position. nih.gov Displacement of a mesylate from a 1-mesyloxymethyl derivative allows for the introduction of new functional groups via a methylene spacer, proceeding without rearrangement of the strained bicyclic system. nih.gov

The table below summarizes selected nucleophilic substitution reactions on the scaffold.

SubstrateNucleophile/ReagentsProductYieldReference
N-Benzyl-5-anti,6-anti-dibromideCsOAc, DMSO5-anti-Acetoxy-6-anti-bromide80% nih.gov
N-Benzyl-5-anti,6-anti-dibromideNaN₃, DMSO5-anti-Azido-6-anti-bromide78% nih.gov
N-Benzyl-5-anti-bromideAgF, CH₃NO₂N-Benzyl-5-anti-fluorideNot specified nih.govchoudharylab.com
N-Boc-1-hydroxymethyl derivative1. MsCl, Et₃N 2. NaN₃N-Boc-1-azidomethyl derivative94% (for azide step) nuph.edu.ua

Skeletal Editing and Ring Manipulation Strategies

Beyond functional group interconversion, the 2-azabicyclo[2.1.1]hexane scaffold can undergo more profound transformations involving the manipulation of its core structure.

A significant advancement in synthetic chemistry is the development of skeletal editing techniques that allow for the conversion of one molecular core into another. One such strategy is the transformation of 2-azabicyclo[2.1.1]hexanes (aza-BCHs) into bicyclo[1.1.1]pentanes (BCPs) through N-atom deletion. acs.orgescholarship.org This "scaffold hop" provides direct access to the highly valuable BCP core, which is another important phenyl ring bioisostere. nih.govresearchgate.netnih.gov

The transformation is typically achieved through a deamination process. escholarship.orgvapourtec.com For example, aza-BCHs can be efficiently converted into BCPs using an O-diphenylphosphinylhydroxylamine-promoted N-atom deletion. acs.org This method addresses the challenge of creating sterically hindered bonds by removing the nitrogen atom and reconstructing the strained ring system, often in high yields. acs.org Other conditions, such as those employing an N-pivaloyloxy-N-alkoxyamide reagent, have also proven effective, though they can sometimes be accompanied by the formation of ring-opened diene side products. acs.orgescholarship.org This skeletal editing approach is modular and can be coupled with initial complexity-building reactions like photochemical [2+2] cycloadditions to access a wide range of substituted BCPs. escholarship.orgnih.gov The process has been shown to be scalable to decagram quantities. acs.org

The strained nature of the 2-azabicyclo[2.1.1]hexane system makes it susceptible to ring-opening and rearrangement reactions under certain conditions. For instance, the reactions of related N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with electrophiles like bromonium ions can lead to rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane products via neighboring group participation by the nitrogen atom. researchgate.net However, reaction with chloronium and fluoronium ions can result in ring cleavage. researchgate.net

In some cases, ring-opening is an undesired side reaction. During the N-atom deletion to form BCPs, a ring-opened diene can be formed as a byproduct, which can complicate purification. acs.orgescholarship.org More recently, an unexpected rearrangement of an azabicyclo[2.1.1]hexane derivative was discovered, leading to the formation of a stable azabicyclo[2.1.1]hexane piperazinium methanesulfonate (B1217627) salt. nih.gov This salt was found to be a versatile electrophile that undergoes ring-opening reactions with various nucleophiles, demonstrating a controlled pathway to access functionalized cyclobutane (B1203170) derivatives. nih.gov The synthesis of the β-isomer of 2,4-methanoproline has been achieved through a strategy involving the electrophilic addition of phenylselenyl bromide to a cyclobutene (B1205218) precursor, followed by ring closure and subsequent transformations. acs.org

Spectroscopic and Structural Characterization of 2 Azabicyclo 2.1.1 Hexan 4 Ol Hydrochloride and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the three-dimensional structure and connectivity of molecules like 2-azabicyclo[2.1.1]hexane derivatives in solution. The rigidity of the bicyclic system gives rise to distinct and predictable chemical shifts and coupling constants for its protons and carbons. google.com

Detailed ¹H and ¹³C NMR analyses of analogs provide a template for understanding the parent compound. For example, the characterization of 2-(2-Azabicyclo[2.1.1]hex-4-yl)propan-2-ol, a closely related analog, offers significant insight. thieme-connect.com The signals for the bridgehead protons and those on the carbon atoms adjacent to the nitrogen and oxygen heteroatoms are particularly diagnostic.

Table 1: NMR Data for the Analog 2-(2-Azabicyclo[2.1.1]hex-4-yl)propan-2-ol

Nucleus Chemical Shift (δ, ppm) Multiplicity / Coupling Assignment
¹H NMR 3.73–3.72 m CH
¹H NMR 3.53 s CH
¹H NMR 2.94 s CH₂
¹H NMR 1.84–1.83 m CH₂
¹H NMR 1.38–1.36 m CH₂
¹H NMR 1.21 s C(CH₃)₂
¹³C NMR 117.9 - C=O or Solvent
¹³C NMR 70.09 - C-O
¹³C NMR 69.6 - CH
¹³C NMR 61.0 - CH
¹³C NMR 55.8 - CH₂
¹³C NMR 47.7 - CH₂
¹³C NMR 39.8 - CH₂
¹³C NMR 26.0 - CH₃

Data sourced from a synthesis of a key azabicyclo[2.1.1]hexane building block. thieme-connect.com

For 2-Azabicyclo[2.1.1]hexan-4-ol hydrochloride, the proton and carbon environments would be similar, with expected shifts influenced by the hydroxyl group at C4 and the protonation of the nitrogen atom. The presence of the hydrochloride salt would lead to a downfield shift for protons and carbons near the ammonium center.

Advanced 2D NMR techniques are indispensable for unambiguous stereochemical assignments in such rigid bicyclic systems. google.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for determining the relative orientation of substituents (e.g., the endo vs. exo position of the hydroxyl group) by observing through-space correlations between protons. enamine.net

COSY (Correlation Spectroscopy): Maps out the ¹H-¹H spin-spin coupling networks, confirming the connectivity of protons within the bicyclic framework.

HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These experiments correlate the proton signals with their directly attached carbons (HSQC) or carbons that are two to three bonds away (HMBC), allowing for the complete and definitive assignment of all carbon and proton signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to verify its molecular formula, C₅H₉NO·HCl.

Typically, techniques like Electrospray Ionization (ESI) are employed, which would analyze the protonated molecule (cation) [M+H]⁺. rsc.org The instrument, often a Time-of-Flight (TOF) or Orbitrap mass analyzer, measures the mass-to-charge ratio (m/z) with exceptional precision (typically to within 5 ppm). nuph.edu.ua

Table 2: Expected HRMS Data for 2-Azabicyclo[2.1.1]hexan-4-ol

Ion Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₅H₁₀NO⁺ 100.0757

This calculation is for the free base cation, which is the species typically observed in positive-ion ESI-HRMS.

The experimental observation of a mass that matches the calculated value to several decimal places provides unequivocal confirmation of the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com For this compound, the spectra would be dominated by features corresponding to the alcohol, the secondary ammonium salt, and the hydrocarbon framework.

Table 3: Predicted Characteristic Vibrational Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Notes
O-H (Alcohol) Stretching 3200 - 3400 (Broad) The broadness is due to hydrogen bonding. masterorganicchemistry.com
N-H⁺ (Ammonium) Stretching 2400 - 3200 (Broad) Characteristic of secondary ammonium salts.
C-H (Alkane) Stretching 2850 - 3000 From the CH and CH₂ groups of the bicyclic ring. researchgate.net
C=O (if present) Stretching ~1715 (Sharp, Strong) A key diagnostic peak for carbonyls, absent in this molecule but important for comparison with related structures. scifiniti.com
N-H⁺ (Ammonium) Bending 1500 - 1600 Confirms the presence of the ammonium group.
C-O (Alcohol) Stretching 1050 - 1200 Appears in the fingerprint region.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable crystal of this compound can be grown, this technique would provide an unambiguous determination of its molecular architecture. mdpi.com

The analysis yields a wealth of structural information, including:

Connectivity and Stereochemistry: It provides definitive proof of the bicyclic framework and the relative stereochemistry of the hydroxyl group (i.e., its endo or exo orientation relative to the one-carbon bridge).

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-O) and angles, revealing the extent of ring strain inherent in the bicyclo[2.1.1]hexane system.

Conformation: The exact conformation of the molecule as it exists in the crystal lattice.

Crystal Packing: Information on how the individual molecules are arranged in the unit cell, including details of intermolecular interactions like hydrogen bonding involving the hydroxyl group, the ammonium ion, and the chloride counter-ion. nih.gov

The resulting data, which includes the space group and unit cell dimensions, serves as the gold standard for structural validation. mdpi.com

Computational Chemistry and Theoretical Studies on 2 Azabicyclo 2.1.1 Hexanes

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of 2-azabicyclo[2.1.1]hexane systems. These calculations provide valuable information on molecular geometries, charge distributions, and bond characteristics.

For instance, geometry optimizations and Natural Bond Orbital (NBO) analyses have been performed on N-benzyl substituted 5,6-dibromo-2-azabicyclo[2.1.1]hexanes using the B3LYP/6-311+G(2d,p) level of theory. nih.gov These studies reveal the intricate interplay of steric and electronic effects within the strained bicyclic framework. The calculations show how the presence of substituents influences bond lengths and Natural Population Analysis (NPA) charges, which in turn affect the molecule's reactivity. nih.gov

Below is a table summarizing calculated bond lengths and NPA charges for representative N-benzyl-2-azabicyclo[2.1.1]hexane derivatives, illustrating the impact of substitution on electronic properties.

CompoundBondBond Length (Å)AtomNPA Charge (e)
9 (endo-N-Bn, Br)C5-Br2.01C5-0.11
C6-Br2.01C6-0.11
10 (endo-N-Bn, H)C5-Br2.00C5-0.10
11 (endo-N-Bn, F)C5-Br2.02C5-0.08
C6-F1.42C60.16

Data adapted from a study on N-benzyl-5,6-disubstituted-2-azabicyclo[2.1.1]hexanes. nih.gov

These theoretical investigations are crucial for understanding the inherent stability of the 2-azabicyclo[2.1.1]hexane core and how it is modulated by various functional groups, providing a foundational understanding for their synthetic manipulation and application.

Mechanistic Elucidation of Synthetic Pathways via Computational Modeling

Computational modeling plays a pivotal role in unraveling the mechanisms of chemical reactions, and the synthesis of 2-azabicyclo[2.1.1]hexanes is no exception. DFT calculations have been employed to probe the radical-relay mechanism in the SmI2-catalyzed synthesis of bicyclo[2.1.1]hexanes. manchester.ac.uk These studies help in understanding the intricate details of the catalytic cycle and the roles of various intermediates.

In the context of catalyst-controlled divergent synthesis of bicyclo[2.1.1]hexanes and cyclobutenes, DFT calculations have provided mechanistic insights into the reactivity. nih.gov For example, it was shown that a Cu(I) catalyst favors a linear two-coordinate geometry in the transition state, which accelerates the intramolecular cyclization to form the bicyclo[2.1.1]hexane product. In contrast, an Au(I) catalyst stabilizes key intermediates through a four-coordinate geometry, leading to a different reaction pathway. nih.gov

Such computational investigations are vital for optimizing reaction conditions and for the rational design of new synthetic routes to these valuable heterocyclic scaffolds.

Prediction of Stereochemical Outcomes and Reactivity Profiles

A significant application of computational chemistry in the study of 2-azabicyclo[2.1.1]hexanes is the prediction of stereochemical outcomes and reactivity. The rigid and strained nature of this bicyclic system often leads to high stereoselectivity in its reactions.

Theoretical studies on the related 5-exo-substituted-bicyclo[2.1.1]hexan-2-one system have demonstrated the good predictability of p-facial selectivity during hydride reduction at the semi-empirical level. core.ac.uk These studies help in understanding how remote electronic effects of substituents can influence the stereochemical course of a reaction. core.ac.uk

Furthermore, DFT calculations have been used to investigate the enantioselective catalytic [2+2] photocycloaddition to obtain enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org By modeling the Lewis acid-substrate complex, the absolute configuration of the product can be predicted, highlighting the power of computational methods in designing asymmetric syntheses. chemrxiv.org Understanding these reactivity profiles is crucial for the strategic incorporation of the 2-azabicyclo[2.1.1]hexane scaffold into larger, biologically active molecules.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape of molecules. For 2-azabicyclo[2.1.1]hexane derivatives, which are often considered conformationally restricted proline analogues, MD simulations provide insights into their dynamic behavior in different environments. nih.gov

Computational modeling studies on the related 4-azido-2-azabicyclo[2.1.1]hexane hydrochloride have shown that the constrained geometry of the bicyclic core limits conformational flexibility, leading to more predictable solvation patterns compared to acyclic analogues. smolecule.com MD simulations can be used to calculate favorable solvation energies, which correlate with experimentally observed solubility. smolecule.com

Given that 2-azabicyclo[2.1.1]hexanes are analogues of proline, MD simulations can also shed light on their influence on the conformation of peptides. Large-scale MD and metadynamics simulations have been used to understand how proline isomerization controls the autoinhibition in proteins at a molecular level. nih.gov Similar approaches could be applied to peptides containing 2-azabicyclo[2.1.1]hexane residues to understand how their rigid structure influences peptide and protein conformation. These simulations are crucial for the rational design of peptidomimetics with desired structural and functional properties.

Strategic Applications of 2 Azabicyclo 2.1.1 Hexanes in Complex Organic Synthesis

Role as Rigid Scaffolds and Stereochemical Inducers

The unique bridged structure of the 2-azabicyclo[2.1.1]hexane core imparts significant conformational rigidity, a property that is highly sought after in the design of bioactive molecules.

The 2-azabicyclo[2.1.1]hexane system serves as a conformationally restricted analog of more flexible structures like proline. nih.govuni-regensburg.de Proline's five-membered ring can adopt multiple puckered conformations, but introducing a bridge, as in the 2-azabicyclo[2.1.1]hexane structure, locks the ring system into a well-defined geometry. nih.gov This structural pre-organization is a powerful tool in molecular design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The fixed bond lengths and torsional angles of this rigid scaffold allow chemists to design molecules where the spatial orientation of key functional groups is precisely controlled. uni-regensburg.de For instance, 2,4-methanoproline, a derivative of this scaffold, has been studied for its ability to stabilize specific peptide bond configurations, which is useful in peptide-based drug design. nuph.edu.ua

In recent years, medicinal chemistry has embraced the concept of "escaping from flatland," a strategy that involves moving away from flat, aromatic, sp²-hybridized molecules towards more complex, sp³-rich, three-dimensional structures. nih.govnuph.edu.ua Saturated scaffolds like 2-azabicyclo[2.1.1]hexanes are instrumental in this effort. nih.govacs.orgacs.org Their non-planar, cage-like structure introduces significant three-dimensionality into a molecule, allowing for a more sophisticated and extensive exploration of the binding pockets of biological targets such as enzymes and receptors. This increased saturation can lead to significant improvements in a compound's physicochemical and pharmacokinetic properties. nih.gov The defined exit vectors of the bicyclic system provide distinct substitution patterns that differ from their planar aromatic counterparts, offering unique ways to orient substituents in 3D space. acs.org

Bioisosteric Replacements for Planar Motifs (e.g., Pyrrolidines, Arenes)

One of the most powerful applications of the 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold is its use as a bioisostere—a structural surrogate for other chemical groups. It has proven to be an effective replacement for both five-membered heterocycles like pyrrolidine (B122466) and planar aromatic rings. nih.govnih.govacs.orgacs.orgrsc.org

As a rigid analog of pyrrolidine, the aza-BCH core can mimic its biological interactions while offering improved properties. nih.govthieme-connect.com For example, in the development of LRRK2 kinase inhibitors, replacing a pyrrolidine moiety with the aza-BCH system led to notable improvements in solubility and metabolic clearance. thieme-connect.com

Perhaps more significantly, the aza-BCH scaffold is increasingly used as a saturated bioisostere for phenyl rings. acs.orgresearchgate.net Replacing a flat aromatic ring with a 3D saturated scaffold can profoundly alter a molecule's properties in beneficial ways, such as increasing aqueous solubility and metabolic stability while reducing lipophilicity, without sacrificing biological activity. nih.gov

Table 1: Comparison of Physicochemical Properties: Aza-BCH vs. Planar Motifs
PropertyPlanar Motif (e.g., Pyrrolidine, Phenyl Ring)2-Azabicyclo[2.1.1]hexane (Aza-BCH) MotifRationale for Improvement
Conformational Flexibility High (Pyrrolidine) or Planar (Arene)Low (Highly Rigid)The bridged bicyclic structure locks the conformation, reducing entropic loss upon binding. nih.gov
Three-Dimensionality Low (Planar)High (sp³-rich)Enables better exploration of 3D binding pockets and helps molecules "escape from flatland". nih.govnuph.edu.ua
Metabolic Stability Often susceptible to metabolic oxidation (especially arenes).Generally EnhancedSaturated C-H bonds are often less prone to metabolism by cytochrome P450 enzymes. nih.govthieme-connect.com
Aqueous Solubility Variable; often low for aromatic systems.Generally IncreasedThe introduction of sp³ character and disruption of planarity can improve solvation. nih.govthieme-connect.com
Lipophilicity (logP) Often HighGenerally ReducedReplacing a "greasy" aromatic ring with a saturated scaffold can lower lipophilicity. nih.gov

Contribution to New Chemical Space and Molecular Diversity Libraries

The unique structural and stereochemical features of 2-azabicyclo[2.1.1]hexanes allow chemists to access novel regions of chemical space. acs.orgthieme-connect.comresearchgate.net By providing a rigid framework with well-defined exit vectors for substitution, these scaffolds enable the creation of molecular diversity libraries populated with compounds that are structurally distinct from existing classes of drugs. This novelty is critical for identifying new lead compounds, developing intellectual property, and overcoming challenges such as drug resistance. The modular synthesis of various substituted aza-BCHs facilitates the efficient exploration of structure-activity relationships (SAR) in medicinal chemistry programs. researchgate.net

Use in the Synthesis of Advanced Organic Intermediates

Beyond its direct incorporation into final target molecules, 2-azabicyclo[2.1.1]hexane and its derivatives, including the hydrochloride salt of 2-azabicyclo[2.1.1]hexan-4-ol, are valuable as key building blocks for the synthesis of more complex intermediates. researchgate.net Scalable, multigram syntheses of these building blocks have been developed, making them accessible for larger-scale chemical research and development. nuph.edu.uaresearchgate.net

These intermediates can undergo a variety of chemical transformations to install diverse functional groups at different positions on the bicyclic core. For example, the hydroxyl group in 2-azabicyclo[2.1.1]hexan-4-ol can be further functionalized, and substitutions can be directed to other positions on the ring system through various synthetic methodologies. researchgate.net This versatility has been demonstrated in the synthesis of complex molecules, including potent and selective kinase inhibitors, where the aza-BCH core was a pivotal component. thieme-connect.com The ability to functionalize the scaffold in a controlled manner allows for the systematic modification of a molecule's properties, making it an advanced and versatile intermediate in organic synthesis. nuph.edu.uaresearchgate.net

Emerging Research Frontiers and Challenges in 2 Azabicyclo 2.1.1 Hexane Chemistry

Development of Novel and More Efficient Synthetic Routes with Enhanced Sustainability

The synthesis of the 2-azabicyclo[2.1.1]hexane core has been a subject of considerable research, with several strategies emerging to improve efficiency, scalability, and sustainability.

One of the foundational approaches to constructing this bicyclic system involves intramolecular photochemical [2+2] cycloaddition . This method has been successfully employed to create the strained cyclobutane (B1203170) ring integral to the scaffold. For instance, the irradiation of N-allylic dehydroalanine (B155165) derivatives has yielded various substituted 2,4-methanoprolines. acs.org A notable, scalable synthesis of a key 2-azabicyclo[2.1.1]hexane building block features an intramolecular cyclization to form a strained amide bond, highlighting the utility of this strategy in producing significant quantities of material for drug discovery programs. researchgate.net

More recently, strain-release driven methodologies have gained prominence. The Ga(OTf)₃-catalyzed formal [3+2] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and imines provides a modular and atom-economical route to multisubstituted 2-azabicyclo[2.1.1]hexanes. nih.gov This approach is significant as it represents a departure from traditional intramolecular cyclizations of pre-functionalized linear substrates. nih.gov Further advancements in this area include the development of enantioselective variants. An asymmetric organocatalytic approach using a confined imidodiphosphorimidate (IDPi) Brønsted acid has been shown to catalyze the formal cycloaddition of BCBs with N-aryl imines, yielding chiral 2-azabicyclo[2.1.1]hexanes with high enantioselectivity. acs.orgnih.gov Copper-catalyzed enantioselective [2π+2σ] cycloadditions of bicyclobutanes with imines have also been developed, further expanding the toolbox for accessing these chiral scaffolds. colab.ws

Another innovative strategy involves the rearrangement of other bicyclic systems . For example, the bromine-mediated rearrangement of 2-azabicyclo[2.2.0]hex-5-enes has been shown to produce 2-azabicyclo[2.1.1]hexane derivatives. rsc.org The synthesis of novel 2-azabicyclo[2.1.1]hexanols has been achieved through the reaction of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with N-bromosuccinimide (NBS) in wet DMSO, which leads to rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanes. choudharylab.com

The table below summarizes some of the key synthetic strategies for the 2-azabicyclo[2.1.1]hexane scaffold.

Synthetic StrategyKey FeaturesExample Precursors
Intramolecular Photochemical [2+2] CycloadditionUtilizes light to form the cyclobutane ring; can be scalable.N-allylic dehydroalanine derivatives
Lewis Acid-Catalyzed [3+2] CycloadditionAtom-economical and modular; allows for diverse substitution patterns.Bicyclo[1.1.0]butanes and imines
Asymmetric OrganocatalysisProvides access to enantioenriched products.Bicyclo[1.1.0]butanes and N-aryl imines with a chiral Brønsted acid
Rearrangement of Bicyclic SystemsTransforms more readily available bicyclic systems into the desired scaffold.2-Azabicyclo[2.2.0]hex-5-enes

Challenges in this area include the development of more sustainable methods that avoid the use of hazardous reagents and minimize waste. The scalability of photochemical reactions can also be a hurdle, requiring specialized equipment. Future research will likely focus on catalyst-controlled divergent synthesis to access a wider range of derivatives from common precursors and the development of non-photochemical routes that are more amenable to large-scale production. rsc.orgresearchgate.net

Exploration of Underexplored Reactivity and Transformation Pathways for Scaffold Diversification

The functionalization of the 2-azabicyclo[2.1.1]hexane scaffold is crucial for its application in various fields. Research in this area has primarily focused on nucleophilic displacement and rearrangement reactions, particularly with derivatives substituted at the 5- and 6-positions.

Nucleophilic displacement reactions on 5(6)-anti-bromo-substituted 2-azabicyclo[2.1.1]hexanes have been shown to be a viable method for introducing a variety of functional groups, including fluoro, acetoxy, hydroxy, azido, and thiophenyl groups. These reactions are often dependent on the solvent and the choice of metal salt, with higher yields and faster reaction rates observed in DMSO compared to DMF. The presence of an amine nitrogen is crucial for these displacements.

Rearrangement reactions have also been a key tool for functionalizing the scaffold. The rearrangement of 2-azabicyclo[2.2.0]hex-5-ene derivatives can lead to the stereoselective formation of 5,6-difunctionalized 2-azabicyclo[2.1.1]hexanes. nih.gov For instance, the reaction of these precursors with NBS in wet DMSO can yield rearranged bromohydrins. choudharylab.com

The derivatization of existing functional groups is another important avenue for scaffold diversification. For example, the Curtius rearrangement has been utilized for the stereospecific conversion of 5-syn- and 5-anti-carboxylic acids to the corresponding amines. Furthermore, multigram synthesis of 4-substituted 2,4-methanoproline derivatives has been achieved, followed by transformations such as oxidation, deoxyfluorination, and the Curtius reaction to yield a variety of functionalized building blocks. nih.gov

The table below provides an overview of some key transformations of the 2-azabicyclo[2.1.1]hexane scaffold.

Reaction TypePosition(s)Reagents/ConditionsFunctional Groups Introduced/Modified
Nucleophilic Displacement5(6)-antiVarious nucleophiles (e.g., CsOAc, NaF, NaN₃) in DMSO or DMF-OAc, -F, -N₃, -SPh, -OH
Rearrangement-Bromine-mediated rearrangement of 2-azabicyclo[2.2.0]hex-5-enes-Br, -OH
Curtius Rearrangement5Diphenylphosphoryl azide (B81097)Carboxylic acid to amine
Oxidation4-(hydroxymethyl)RuCl₃/NaIO₄Alcohol to carboxylic acid

A significant challenge remains in exploring the reactivity of derivatives with substitution at the C4 position, such as 2-azabicyclo[2.1.1]hexan-4-ol. The influence of the hydroxyl group on the reactivity of the bicyclic system is an area that warrants further investigation. Ring-opening reactions of this strained bicyclic system also represent an underexplored area that could lead to novel molecular scaffolds.

Synergistic Integration of Experimental and Computational Approaches for Predictive Design

The integration of computational chemistry with experimental synthesis is becoming increasingly vital for the rational design of novel molecules and the prediction of their properties. In the context of 2-azabicyclo[2.1.1]hexane chemistry, computational tools are being employed to understand reaction mechanisms and predict reactivity.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of various synthetic routes to the 2-azabicyclo[2.1.1]hexane scaffold. For example, computational studies have been used to understand the divergent reactivity in catalyst-controlled syntheses, explaining why Cu(I) catalysis favors the formation of bicyclo[2.1.1]hexanes while Au(I) catalysis leads to cyclobutenes. nih.gov These studies revealed that the geometry of the transition state plays a crucial role in determining the reaction outcome. nih.gov

In the development of enantioselective syntheses, computational studies have helped to understand the source of stereocontrol. For the Cu-catalyzed enantioselective cycloaddition, computational analysis highlighted the importance of π-π stacking interactions in the transition state for the enantio-determining step. thieme-connect.de For the organocatalytic approach, a plausible stepwise mechanism involving the formation of a chiral ion pair has been proposed based on experimental and computational insights. acs.orgthieme-connect.com

The predictive power of computational chemistry can be harnessed for the design of novel derivatives with desired properties. By calculating properties such as molecular geometry, electronic structure, and strain energy, it is possible to predict the stability and reactivity of new 2-azabicyclo[2.1.1]hexane derivatives before their synthesis. This can help to prioritize synthetic targets and guide the development of new synthetic methodologies.

The synergy between experimental and computational approaches is summarized in the table below.

Application of Computational ChemistryComputational MethodInsights Gained
Elucidation of Reaction MechanismsDFTUnderstanding of transition state geometries and reaction pathways.
Prediction of StereoselectivityDFTIdentification of key interactions responsible for enantiocontrol.
Predictive Design of Novel DerivativesMolecular ModelingEstimation of stability, reactivity, and physicochemical properties.

A key challenge in this area is the accurate prediction of reaction outcomes for complex, strained molecules like 2-azabicyclo[2.1.1]hexanes. The development of more accurate and efficient computational models is needed to further enhance the predictive power of these methods. The seamless integration of computational design with automated synthesis platforms represents a future frontier in this field.

Expanding the Scope of Bicyclic Scaffold Applications in Diverse Fields of Organic Chemistry

The primary application of the 2-azabicyclo[2.1.1]hexane scaffold to date has been in medicinal chemistry, where it serves as a bioisosteric replacement for aromatic and other cyclic systems . rsc.org The rigid, three-dimensional nature of this scaffold allows for precise control over the spatial orientation of substituents, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. researchgate.net

The "escape from flatland" concept in drug discovery has driven the interest in sp³-rich scaffolds like 2-azabicyclo[2.1.1]hexane. nuph.edu.ua Replacing planar aromatic rings with these three-dimensional structures can lead to compounds with improved solubility and metabolic stability. rsc.orgresearchgate.net For example, this bicyclic system has been shown to lead to improvements in solubility and metabolic clearance in the optimization of N-heteroaryl LRRK2 inhibitors. researchgate.net

Beyond its role as a bioisostere, the 2-azabicyclo[2.1.1]hexane scaffold has potential applications in other areas of organic chemistry. Its rigid framework makes it an attractive candidate for use as a chiral ligand in asymmetric catalysis . The fixed orientation of functional groups could allow for the creation of highly effective and selective catalysts.

The unique electronic and steric properties of this scaffold could also be exploited in the field of materials science . The incorporation of 2-azabicyclo[2.1.1]hexane units into polymers or other materials could lead to novel properties.

The use of 2-azabicyclo[2.1.1]hexane derivatives as organocatalysts is another promising area of research. The nitrogen atom within the bicyclic system can act as a Lewis base, and the rigid scaffold could provide a well-defined chiral environment for asymmetric transformations. acs.orgthieme-connect.com

The table below highlights the current and potential applications of the 2-azabicyclo[2.1.1]hexane scaffold.

Field of ApplicationRole of the ScaffoldDesired Properties
Medicinal ChemistryBioisostereImproved potency, selectivity, solubility, and metabolic stability
Asymmetric CatalysisChiral LigandHigh enantioselectivity and catalytic activity
Materials ScienceMonomer/Building BlockNovel thermal, mechanical, or optical properties
OrganocatalysisChiral CatalystHigh stereocontrol in asymmetric reactions

The main challenge in expanding the applications of this scaffold is the need for efficient and versatile synthetic routes to a wide range of derivatives. Further exploration of the fundamental reactivity of this bicyclic system will also be crucial for unlocking its full potential in these diverse fields.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Azabicyclo[2.1.1]hexan-4-ol hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cyclization of appropriately substituted precursors. For example, cyclopentene derivatives undergo 1,2-aminoacyloxylation under Pd catalysis to form bicyclic scaffolds . Optimization of catalyst loading (e.g., 5 mol% Pd(OAc)₂) and temperature (80–100°C) improves yields. Solvent choice (e.g., THF or DMF) and stoichiometric ratios of reagents (e.g., 1.2 equiv. of amine) are critical for regioselectivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95%). Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants (e.g., J=4.8HzJ = 4.8 \, \text{Hz} for bridgehead protons) and NOESY correlations. Mass spectrometry (ESI-MS) should match the molecular ion peak (m/zm/z calculated for C6H11NOHCl\text{C}_6\text{H}_{11}\text{NO} \cdot \text{HCl}: 149.07) .

Q. What are the recommended storage conditions and safety protocols?

  • Methodological Answer : Store at 2–8°C under inert gas (Ar/N₂) to prevent hygroscopic degradation. Handle in a fume hood with nitrile gloves and goggles due to acute oral toxicity (H302) and skin irritation (H315). In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Q. How can researchers verify the compound’s solubility for in vitro assays?

  • Methodological Answer : Perform solubility screening in PBS (pH 7.4), DMSO, and ethanol. Use sonication (30 min at 40°C) for poorly soluble batches. Centrifuge at 10,000 rpm for 10 min to remove undissolved particles. Quantify via UV-Vis at λ = 210–220 nm .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the bicyclic scaffold?

  • Methodological Answer : Steric hindrance at bridgehead positions (e.g., gem-dimethyl groups) can block electrophilic attacks. Employ directing groups (e.g., Boc-protected amines) to guide C–H activation. Computational modeling (DFT at B3LYP/6-31G* level) predicts reactive sites by analyzing LUMO distribution .

Q. How do stereochemical variations impact biological activity in related azabicyclic compounds?

  • Methodological Answer : Compare enantiomers using chiral HPLC (Chiralpak AD-H column). For example, (1S,3S,5S)-configured analogs show higher DPP-4 inhibition (IC₅₀ = 1.2 nM) versus (1R,3R,5R) (IC₅₀ = 18 nM) due to complementary binding to enzyme pockets. Molecular docking (AutoDock Vina) validates steric and electronic complementarity .

Q. What mechanistic insights explain failed cyclization attempts under Pd catalysis?

  • Methodological Answer : Trace yields (<5%) may arise from competing pathways like β-hydride elimination. Monitor intermediates via in situ IR spectroscopy (C=O stretch at 1680 cm⁻¹). Introduce additives (e.g., 10 mol% PPh₃) to stabilize Pd intermediates or switch to Ru catalysts for strained systems .

Q. How can computational tools optimize synthetic routes for scaled-up production?

  • Methodological Answer : Use retrosynthetic software (e.g., ChemAxon) to identify viable precursors. Simulate reaction energetics (Gaussian 09) to minimize activation barriers. For scale-up, prioritize atom-economical steps (e.g., [3+2] cycloadditions) and avoid hazardous reagents (e.g., phosgene) .

Data Contradictions and Resolution

  • Molecular Weight Discrepancies : reports C12H13NO3HCl\text{C}_{12}\text{H}_{13}\text{NO}_3 \cdot \text{HCl} (MW 263.7), while lists C6H12ClN\text{C}_6\text{H}_{12}\text{ClN} (MW 133.62). Resolution : Confirm the correct formula via high-resolution mass spectrometry (HRMS) and cross-reference CAS registry entries (e.g., 1203686-81-0 vs. 279-24-3) .
  • Cyclization Yields : cites 34% yield for a related azabicyclo[3.2.1]octane, whereas reports trace amounts. Resolution : Steric factors (e.g., gem-dimethyl groups) and catalyst choice (Pd vs. Ru) critically influence outcomes. Pre-screen substrates with molecular volume calculators (e.g., Spartan) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.1.1]hexan-4-ol hydrochloride
Reactant of Route 2
2-Azabicyclo[2.1.1]hexan-4-ol hydrochloride

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